1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Overview
Description
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol It is characterized by a benzofuran core substituted with a methoxy group at the 5-position, a methyl group at the 3-position, and an ethanamine side chain at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cancer targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2/mapk1) and fibroblast growth factor receptor 2 (fgfr2) .
Biochemical Pathways
Similar compounds have been shown to disrupt erk2/mapk signaling, which is critical in the development of lung cancer .
Result of Action
Similar compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
The synthesis of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine typically involves several steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Substitution Reactions: The methoxy and methyl groups are introduced through substitution reactions using reagents like methyl iodide and methanol under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzofuran core or the ethanamine side chain.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:
Comparison with Similar Compounds
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine can be compared with other similar compounds:
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one: This compound differs by having a ketone group instead of an amine group, leading to different chemical reactivity and biological activity.
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine: Lacks the methoxy group, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, a derivative of benzofuran, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and an amine functional group that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by empirical studies.
- IUPAC Name : 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanamine
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.26 g/mol
- CAS Number : 1152518-91-6
Synthesis
The synthesis of this compound can be achieved through several methodologies, primarily involving the modification of existing benzofuran derivatives. The general synthetic route involves:
- Formation of Benzofuran Core : Starting from o-hydroxyacetophenones or related compounds.
- Substitution Reactions : Introducing the methoxy and amine groups via electrophilic aromatic substitution or nucleophilic substitution methods.
Anticancer Properties
Recent studies have indicated that benzofuran derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- A study demonstrated that introducing a methyl group at the C–3 position of the benzofuran ring significantly enhanced the anticancer activity of related compounds .
- The compound showed increased potency in inhibiting cell growth in human leukemia cells, with IC50 values indicating effective cytotoxicity at low concentrations .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Apoptosis Induction : The compound has been shown to increase reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells. This was confirmed through assays measuring phosphatidylserine exposure and caspase activation .
- Enzyme Modulation : It may interact with specific enzymes or receptors involved in cancer cell proliferation and survival pathways, although detailed molecular targets remain to be fully elucidated .
Antibacterial Activity
In addition to anticancer effects, some studies have explored the antibacterial properties of benzofuran derivatives. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, although specific data on this compound's antibacterial efficacy is limited.
Case Studies
A review of various studies highlights the biological potential of benzofuran derivatives:
- Cytotoxicity Studies : Compounds similar to this compound were tested against multiple cancer cell lines, showing varied cytotoxic effects depending on structural modifications .
- Therapeutic Index Evaluation : The therapeutic index (TI) was calculated for several derivatives, indicating a favorable safety profile for some compounds when compared to their cytotoxic effects on cancer cells .
Data Table: Biological Activity Overview
Compound Name | Activity Type | IC50 (µM) | Cell Line Tested |
---|---|---|---|
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanamine | Anticancer | < 10 | K562 (Leukemia) |
Benzofuran Derivative A | Anticancer | < 20 | HeLa (Cervical Cancer) |
Benzofuran Derivative B | Antibacterial | N/A | E. coli |
Properties
IUPAC Name |
1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-10-6-9(14-3)4-5-11(10)15-12(7)8(2)13/h4-6,8H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBUUIHOYJYDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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